![molecular formula C15H16N4O2 B8199932 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B8199932.png)
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
Übersicht
Beschreibung
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications : It's used in synthesizing 7- and 12-alkyl-10-methylnaphtho[1,2-g]pteridine-9,11(7H,10H)-diones from naphthols, which can be significant in chemical research and pharmaceuticals (Gumbley & Main, 1976).
Protein Structure Studies : A derivative, 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione 5-oxide, may aid in studying protein structures, contributing to biochemistry and molecular biology (Rohlíček et al., 2010).
Selective Cytotoxicity : Exhibiting selective cytotoxicity, this compound is a potential candidate for developing chemotherapeutic agents, particularly as carboxypeptidase-activated methotrexate ex-peptidides (Bartke & Pfleiderer, 1989).
Antimalarial and Anticoccidial Activity : It has potential in antimalarial research and may contribute to the development of new anticoccidial drugs, indicating its importance in tropical medicine and veterinary science (Halladay, 1990).
Receptor Antagonism : As a non-xanthine heterocycle, it acts as an antagonist of A1- and A2-adenosine receptors, showing potential in neuroscience and pharmacology (Daly et al., 1988).
DNA Interaction : It selectively binds to adenine in AP-site-containing DNA duplexes, which is significant for understanding DNA repair mechanisms and drug design (Rajendar et al., 2010).
Organic Chemistry Research : Useful in studying the structures and properties of benzimidazo[2,1 -h]pteridine-2,4-diones, contributing to the field of organic synthesis and material science (Gakhar et al., 1984).
Photophysical Studies : A phenothiazine-flavin dyad involving this compound is used to study fluorescence quenching and excited-state oxidative electron transfer, important for photochemistry research (Shirdel et al., 2007).
Inhibition of DNA Binding : It has been shown to inhibit the DNA binding of nuclear factor-α B, which is crucial for understanding gene expression and designing anti-inflammatory drugs (Morikawa et al., 2014).
Eigenschaften
IUPAC Name |
10-ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-5-19-11-7-9(3)8(2)6-10(11)16-12-13(19)17-15(21)18(4)14(12)20/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUGHVGTYMDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8199856.png)
![8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B8199862.png)

![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8199871.png)
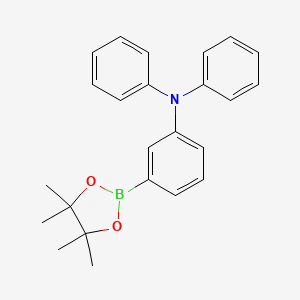
![4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B8199887.png)
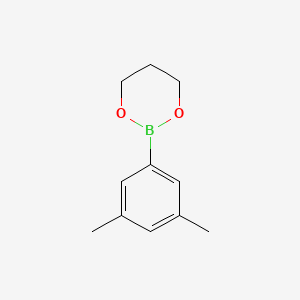
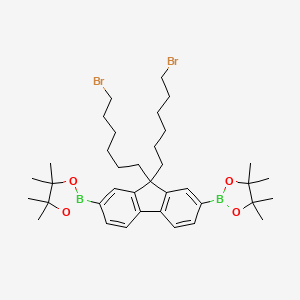
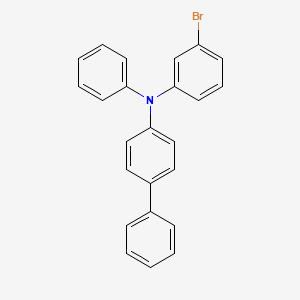
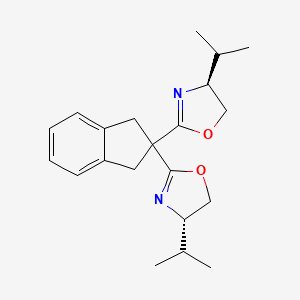
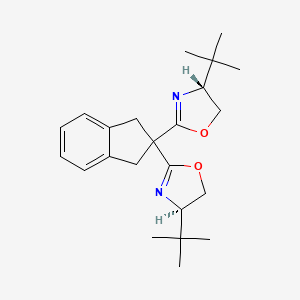
![N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8199937.png)
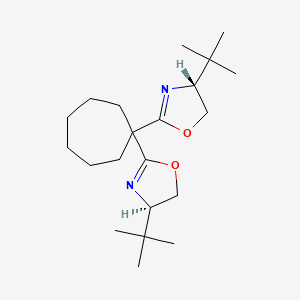
![tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B8199959.png)